2,4,7,8-Tetramethylquinoline
Overview
Description
2,4,7,8-Tetramethylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The molecular formula of this compound is C13H13N, and it is characterized by the presence of four methyl groups attached to the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7,8-Tetramethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can be modified to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, Friedel-Crafts alkylation, or other catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,7,8-Tetramethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2,4,7,8-Tetramethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2,4,7,8-Tetramethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,4-Dimethylquinoline: A derivative with two methyl groups.
2,4,7-Trimethylquinoline: A derivative with three methyl groups.
Uniqueness: 2,4,7,8-Tetramethylquinoline is unique due to the presence of four methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2,4,7,8-tetramethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZGWAWYQCKEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479450 | |
Record name | 2,4,7,8-TETRAMETHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102872-15-1 | |
Record name | 2,4,7,8-TETRAMETHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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